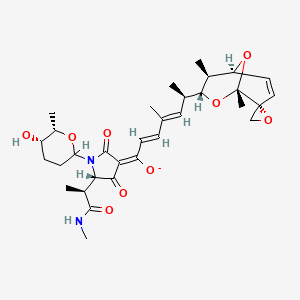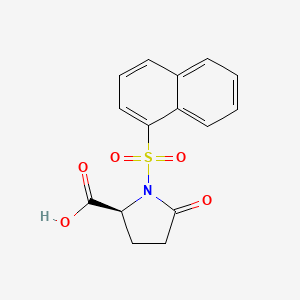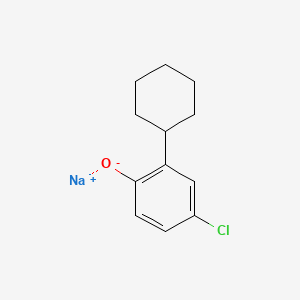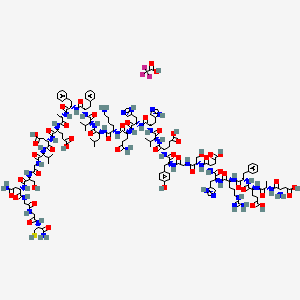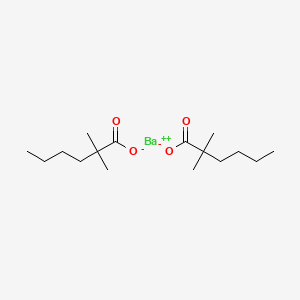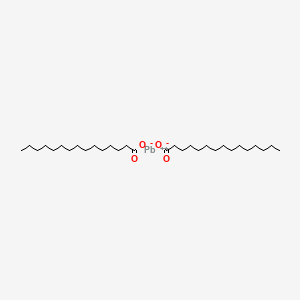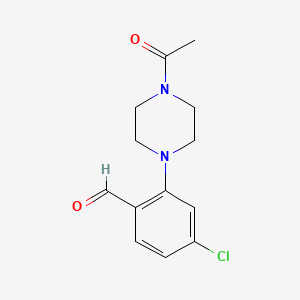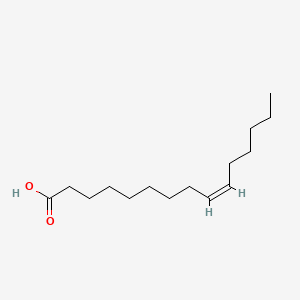
(Z)-9-Pentadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-Pentadecenoic acid is a monounsaturated fatty acid with the chemical formula C15H28O2 It is characterized by a double bond in the cis configuration at the ninth carbon atom from the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Pentadecenoic acid typically involves the use of olefin metathesis or Wittig reactions. One common method is the cross-metathesis of 1-decene with 1-octene, followed by oxidation to form the desired fatty acid. The reaction conditions often include the use of catalysts such as Grubbs’ catalyst and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as plant oils. The process involves saponification of the oils to release the fatty acids, followed by fractional distillation to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated fatty acid, pentadecanoic acid, using hydrogenation with catalysts like palladium on carbon.
Substitution: It can participate in substitution reactions, such as esterification with alcohols to form esters, using reagents like sulfuric acid as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Pentadecanoic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Chemistry: In chemistry, (Z)-9-Pentadecenoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable starting material for the production of polymers and surfactants.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its ability to modulate lipid metabolism and its use in the formulation of pharmaceuticals.
Industry: Industrially, this compound is used in the production of biodegradable lubricants, cosmetics, and as an additive in food products.
Mechanism of Action
The mechanism of action of (Z)-9-Pentadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can interact with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the modulation of inflammatory responses and the inhibition of microbial growth.
Comparison with Similar Compounds
Oleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon but with a longer carbon chain (C18).
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon and a shorter carbon chain (C16).
Uniqueness: (Z)-9-Pentadecenoic acid is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications where longer or shorter chain fatty acids are less effective.
By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
1903-03-3 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(Z)-pentadec-9-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6- |
InChI Key |
DJCQJZKZUCHHAL-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



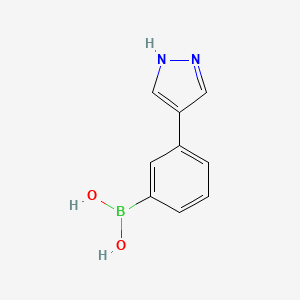
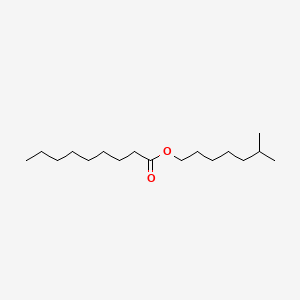
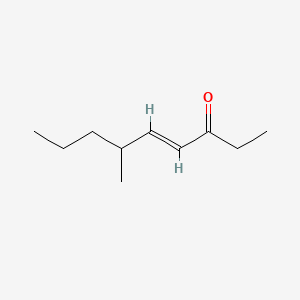
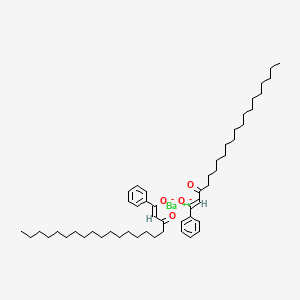
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
